2,3-Bis(tert-butylmethylphosphino)quinoxaline

Description

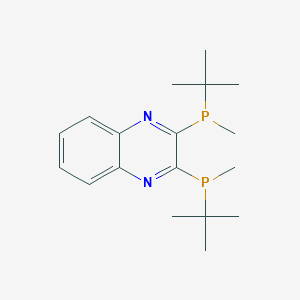

2,3-Bis(tert-butylmethylphosphino)quinoxaline (QuinoxP) is a chiral, C2-symmetric phosphine ligand with a rigid quinoxaline backbone. Synthesized via reactions of enantiomerically pure tert-butylmethylphosphine-borane with 2,3-dichloroquinoxaline, it exhibits exceptional air stability compared to traditional P-chiral ligands like t-Bu-BisP . Its structure is confirmed by NMR, HRMS, and X-ray crystallography, revealing square-planar geometry when coordinated to metals like Au(III) . QuinoxP* has dual applications:

- Catalysis: Enables high enantioselectivity (>90% ee) in Rh- and Pd-catalyzed asymmetric hydrogenations and carbon-carbon bond-forming reactions .

- Anticancer Research: Forms cytotoxic Au(III) complexes (e.g., [(QuinoxP*)AuCl₂][AuCl₄]) with IC₅₀ values of 1.08–4.83 µM in triple-negative breast cancer (MDA-MB-468) and other cell lines, outperforming cisplatin and auranofin .

Properties

IUPAC Name |

tert-butyl-[3-[tert-butyl(methyl)phosphanyl]quinoxalin-2-yl]-methylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2P2/c1-17(2,3)21(7)15-16(22(8)18(4,5)6)20-14-12-10-9-11-13(14)19-15/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZBLHZZDMCPGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C)C1=NC2=CC=CC=C2N=C1P(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501209371 | |

| Record name | 2,3-Bis[(1,1-dimethylethyl)methylphosphino]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501209371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959705-18-1, 866081-62-1, 1107608-80-9 | |

| Record name | 2,3-Bis[(1,1-dimethylethyl)methylphosphino]quinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959705-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Bis[(1,1-dimethylethyl)methylphosphino]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501209371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R)-(-)-2,3-Bis(tert-butylmethylphosphino)quinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S,S)-(+)-2,3-Bis(tert-butylmethylphosphino)quinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2,3-Bis(tert-butylmethylphosphino)quinoxaline typically involves the reaction of enantiomerically pure tert-butylmethylphosphine-borane with 2,3-dichloroquinoxaline . This reaction yields the desired compound with high enantiomeric purity. The reaction conditions are generally mild, and the product is obtained as a solid with a melting point of 100-104°C .

Chemical Reactions Analysis

2,3-Bis(tert-butylmethylphosphino)quinoxaline undergoes various types of reactions, primarily due to its role as a ligand in catalytic processes. Some of the key reactions include:

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often facilitated by transition metal catalysts.

Substitution: It can undergo substitution reactions, particularly in the presence of metal catalysts.

Hydrogenation: The compound is used in asymmetric hydrogenation reactions, where it helps achieve high enantioselectivity

Common reagents used in these reactions include rhodium complexes, arylboronic acids, and enamines . The major products formed from these reactions are often chiral compounds with high enantiomeric excess .

Scientific Research Applications

Catalytic Applications

1.1 Asymmetric Synthesis

QuinoxP* is predominantly utilized as a ligand in asymmetric synthesis, especially in transition metal-catalyzed reactions. Its C2-symmetry and P-stereogenic nature allow it to form stable complexes with various metals, enhancing the enantioselectivity of reactions. Notably, it has been employed in:

- Asymmetric Hydrogenation : QuinoxP* has shown remarkable effectiveness in the hydrogenation of prochiral ketones and imines, achieving high enantiomeric excess (ee) values. For instance, studies report that rhodium complexes with QuinoxP* catalyze the hydrogenation of amino acid derivatives with excellent selectivity .

- Hydroamination Reactions : The ligand's ability to stabilize metal centers facilitates hydroamination processes, where amines are added to alkenes or alkynes. This application is crucial for synthesizing nitrogen-containing compounds.

1.2 Coordination Chemistry

QuinoxP* forms stable coordination complexes with various transition metals such as gold and rhodium. These complexes exhibit unique reactivity patterns that are beneficial for synthesizing complex organic molecules. For example, gold(III) complexes of QuinoxP* have been explored for their antiproliferative activities against cancer cell lines, demonstrating potential therapeutic applications .

Material Science

In material science, QuinoxP* is investigated for its role in developing new materials with tailored properties. Its stability and electronic characteristics make it suitable for applications in:

- Catalyst Development : The ligand's ability to influence the electronic properties of metal centers is exploited in designing catalysts for fine chemical synthesis .

- Nanomaterials : Research into the use of QuinoxP*-metal complexes in nanomaterials has shown promise for applications in drug delivery and imaging techniques due to their biocompatibility and functionalization capabilities .

Medicinal Chemistry

QuinoxP* has emerged as a significant player in medicinal chemistry due to its ability to form biologically relevant metal complexes. Some notable applications include:

- Anticancer Agents : The development of gold complexes incorporating QuinoxP* has led to promising candidates for anticancer drugs. Studies indicate that these complexes exhibit activity comparable to established chemotherapeutics like cisplatin .

- Targeting Disease Mechanisms : The molecular basis of action for these compounds involves targeting specific cellular pathways, such as proteasome inhibition and thiol-dependent enzyme modulation, which are crucial for cancer cell survival .

Comparative Analysis of Related Compounds

To provide a clearer understanding of QuinoxP*'s unique features compared to similar ligands, the following table summarizes key attributes:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2,3-Bis(triethylphosphine)quinoxaline | Tri-substituted phosphine | Higher volatility; different catalytic applications |

| 2,3-Bis(diphenylphosphino)quinoxaline | Diphenyl-substituted | Enhanced stability; used in various metal complexes |

| 2,3-Bis(phenylmethylphosphino)quinoxaline | Phenyl-substituted | Different steric hindrance affecting reactivity |

Mechanism of Action

The mechanism by which 2,3-Bis(tert-butylmethylphosphino)quinoxaline exerts its effects is primarily through its role as a ligand in catalytic processes. It coordinates with transition metals, forming complexes that facilitate various chemical reactions. The molecular targets include transition metal centers, and the pathways involved often lead to the formation of chiral products with high enantiomeric excess .

Comparison with Similar Compounds

Key Research Findings

Stability and Reactivity

Biological Activity

2,3-Bis(tert-butylmethylphosphino)quinoxaline, commonly referred to as QuinoxP*, is a chiral phosphine ligand notable for its stability and efficiency in asymmetric catalysis. Its unique structure allows it to form stable complexes with transition metals, which play a crucial role in various biochemical applications. This article focuses on the biological activity of QuinoxP*, particularly its mechanisms of action, cellular effects, and potential therapeutic applications.

QuinoxP* is characterized by its two phosphine groups attached to a quinoxaline backbone. This configuration enhances its ability to act as a ligand in catalytic processes, particularly in asymmetric hydrogenation reactions. The compound exhibits high enantiocontrol, making it valuable in synthetic organic chemistry.

QuinoxP* interacts with metal ions to form stable complexes that can modulate enzyme activity. The molecular mechanism involves:

- Formation of Metal Complexes : QuinoxP* coordinates with transition metals (e.g., Rhodium) to facilitate catalytic reactions.

- Enzyme Modulation : The compound can either inhibit or activate metal-dependent enzymes, influencing various biochemical pathways and cellular functions .

Biochemical Pathways

QuinoxP* is involved in several key biochemical pathways:

- Catalysis : It enhances the efficiency of reactions such as hydrosilylation and hydrogenation, impacting metabolic flux and cellular metabolism.

- Cell Signaling : By modulating enzyme activity, QuinoxP* can alter gene expression and affect cell signaling pathways .

Cellular Effects

The biological activity of QuinoxP* has been studied in various cellular contexts:

- Cytotoxicity : Recent studies have shown that gold(III) complexes containing QuinoxP* exhibit significant cytotoxic effects against cancer cell lines, including triple-negative breast cancer (TNBC) cells. The IC50 values for these complexes range from 1.08 to 4.83 µM, indicating their potential as anticancer agents .

- Stability and Reactivity : The complexes demonstrate stability in biological media and inertness to glutathione at physiological temperatures, which is crucial for their therapeutic application .

Case Studies

- Asymmetric Hydrogenation : QuinoxP* has been effectively used as a ligand in rhodium-catalyzed asymmetric hydrogenation reactions, achieving high enantioselectivity for prochiral substrates .

- Antiproliferative Activity : Studies on Au(III) complexes bearing QuinoxP* revealed promising antiproliferative activities comparable to established chemotherapeutics like cisplatin. These findings suggest that QuinoxP*-based compounds could serve as a scaffold for developing new anticancer therapies .

Dosage Effects

The biological effects of QuinoxP* vary with dosage:

- Low Doses : At lower concentrations, QuinoxP* effectively catalyzes reactions without adverse effects.

- High Doses : Increased concentrations may lead to toxicity, emphasizing the need for careful dosage control in experimental settings .

Transport and Distribution

QuinoxP* is transported within cells through interactions with transporters and binding proteins. Its distribution is influenced by its affinity for metal ions, which aids in localizing the compound to specific cellular compartments where it can exert its catalytic effects .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.